molecular formula C13H16N6O3S2 B14945319 Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Cat. No.: B14945319
M. Wt: 368.4 g/mol
InChI Key: PQDIRPOQPUNFOI-UHFFFAOYSA-N
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Description

Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Introduction of the Pyrimidine Ring: The 4,6-diaminopyrimidine moiety is introduced via a nucleophilic substitution reaction with 2-chloro-4,6-diaminopyrimidine.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Carboxylic acid derivatives

Scientific Research Applications

Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The sulfanyl and amino groups can form hydrogen bonds with biological targets, while the thiazole and pyrimidine rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-thio-containing pyrimidines: These compounds share the pyrimidine ring and sulfur atom but differ in their additional substituents and overall structure.

    Thiazole derivatives: Compounds like 2-amino-1,3-thiazole share the thiazole ring but lack the pyrimidine moiety.

Uniqueness

Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combination of a pyrimidine ring, thiazole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C13H16N6O3S2

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H16N6O3S2/c1-2-22-11(21)3-7-5-16-12(24-7)19-10(20)6-23-13-17-8(14)4-9(15)18-13/h4-5H,2-3,6H2,1H3,(H,16,19,20)(H4,14,15,17,18)

InChI Key

PQDIRPOQPUNFOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

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